molecular formula C11H15BrN2S B12532583 2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide CAS No. 652152-23-3

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide

Cat. No.: B12532583
CAS No.: 652152-23-3
M. Wt: 287.22 g/mol
InChI Key: QIBLRDMMKXCRJX-UHFFFAOYSA-N
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Description

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide is a heterocyclic organic compound It features a thiazolium ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde, followed by cyclization. This reaction can be carried out under microwave irradiation in an ionic liquid such as 1-pentyl-3-methylimidazolium bromide, which acts as both solvent and catalyst . The reaction conditions are mild and environmentally friendly, making this method suitable for industrial applications.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable ionic liquids further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazolium compounds.

Scientific Research Applications

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Another compound with a similar structure but different functional groups.

    1,2,4-Triazole derivatives: Compounds with a different ring structure but similar applications in medicinal chemistry.

Uniqueness

2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide is unique due to its specific thiazolium ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

652152-23-3

Molecular Formula

C11H15BrN2S

Molecular Weight

287.22 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium-2-amine;bromide

InChI

InChI=1S/C11H14N2S.BrH/c1-9-2-4-10(5-3-9)8-13-6-7-14-11(13)12;/h2-5,12H,6-8H2,1H3;1H

InChI Key

QIBLRDMMKXCRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=C(SCC2)N.[Br-]

Origin of Product

United States

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